REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]2[CH2:15][CH2:16][CH3:17])[C:6]([N+:18]([O-])=O)=[CH:5][CH:4]=1>C(O)C>[NH2:18][C:6]1[C:7]([N:9]2[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]2[CH2:15][CH2:16][CH3:17])=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1
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Name
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6-methoxy-2-(4-methyl-2-propyl-imidazol-1-yl)-3-nitro-pyridine
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Quantity
|
138.2 g
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Type
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reactant
|
Smiles
|
COC1=CC=C(C(=N1)N1C(=NC(=C1)C)CCC)[N+](=O)[O-]
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Name
|
|
Quantity
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900 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
|
CUSTOM
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Details
|
After stirring for 30 minutes the product
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
|
Type
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FILTRATION
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Details
|
At room temperature the catalyst was filtrated off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
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Type
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ADDITION
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Details
|
To the solid residue 150 ml methyl tert.-butyl ether (MTBE) were added
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Type
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FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
washed with 50 ml MTBE for 2 times
|
Type
|
CUSTOM
|
Details
|
dried in a dry box with vacuum (40° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC(=CC1)OC)N1C(=NC(=C1)C)CCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |